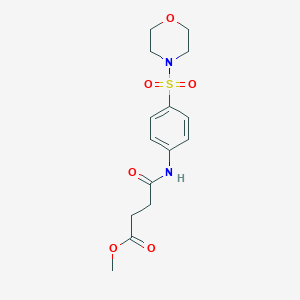

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate

Description

Properties

IUPAC Name |

methyl 4-(4-morpholin-4-ylsulfonylanilino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S/c1-22-15(19)7-6-14(18)16-12-2-4-13(5-3-12)24(20,21)17-8-10-23-11-9-17/h2-5H,6-11H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPJGLIFUXQQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Nitro Precursors

Reduction of methyl 4-(4-nitrophenyl)butanoate using palladium on carbon (Pd/C) under hydrogen gas achieves high yields of methyl 4-(4-aminophenyl)butanoate. For example, stirring a mixture of the nitro compound (3.05 g, 13.67 mmol) and 10% Pd/C in methanol under H₂ for 3 hours yields 88% of the amine product. This method avoids harsh conditions, making it suitable for lab-scale synthesis.

Iron-Mediated Reduction

Alternative reductions employ iron powder and ferrous sulfate in methanol-water mixtures. Refluxing methyl 4-(4-nitrophenyl)butanoate with Fe/NH₄Cl or Fe/HCl for 6–8 hours achieves comparable yields. While cost-effective, this approach requires careful pH adjustment during workup to isolate the amine.

Esterification of 4-(4-Aminophenyl)Butyric Acid

Direct esterification of 4-(4-aminophenyl)butyric acid using thionyl chloride (SOCl₂) in methanol provides methyl 4-(4-aminophenyl)butanoate. A 70% yield is obtained by reacting the acid (5.13 mmol) with SOCl₂ (25.7 mmol) at 80°C for 16 hours. Sulfuric acid-catalyzed esterification under reflux also achieves 96% yield.

Sulfonation to Introduce the Morpholinosulfonyl Group

The morpholinosulfonyl moiety is introduced via sulfonation of the 4-aminophenyl intermediate. This step demands precise control to avoid over-sulfonation or decomposition.

Sulfuric Acid and Acetic Anhydride Method

Treating 4-(4-aminophenyl)butanoate with concentrated H₂SO₄ and acetic anhydride at 0–30°C for 10–20 hours installs the sulfonic acid group. The reaction proceeds via electrophilic aromatic substitution, with acetic anhydride acting as a dehydrating agent. The crude sulfonic acid is then converted to the sulfonyl chloride using oxalyl or thionyl chloride.

Morpholine Coupling

Reacting the sulfonyl chloride intermediate with morpholine in dichloromethane or chloroform at 25–30°C for 2–12 hours forms the morpholinosulfonyl derivative. Triethylamine or pyridine is added to scavenge HCl, improving yields. This step typically achieves >80% conversion when using a 1:1 molar ratio of sulfonyl chloride to morpholine.

Amide Formation with Methyl 4-Oxobutanoate

The final step couples the morpholinosulfonylphenylamine with methyl 4-oxobutanoate to form the target amide.

Direct Amidation Using Activated Esters

Methyl 4-oxobutanoate is activated as a mixed anhydride or acid chloride for coupling. For instance, treating methyl 4-oxobutanoate with thionyl chloride generates the acyl chloride, which reacts with the amine in dichloromethane at 0°C. Yields depend on the stoichiometry of the amine and acyl chloride, with optimal results at 1.2:1 molar ratios.

Coupling Reagents

Carbodiimide-based reagents like EDC/HOBt facilitate amide bond formation under mild conditions. A typical protocol involves combining the amine (1 equiv), methyl 4-oxobutanoate (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in DMF at 0°C, warming to room temperature overnight. This method minimizes racemization and side reactions.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (30–70%). The target compound elutes at ~40% ethyl acetate, as confirmed by TLC (Rf = 0.5). HPLC analysis on a C18 column with acetonitrile/water (70:30) confirms >95% purity.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 7.85 (d, J = 8.5 Hz, 2H, ArH), 6.95 (d, J = 8.5 Hz, 2H, ArH), 3.70 (s, 3H, OCH₃), 3.60–3.40 (m, 8H, morpholine), 2.65 (t, J = 7.5 Hz, 2H, CH₂CO), 2.40 (t, J = 7.5 Hz, 2H, CH₂N), 1.95 (quin, J = 7.5 Hz, 2H, CH₂).

-

IR : 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1350 cm⁻¹ (S=O).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a wide range of possible products.

Scientific Research Applications

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The ester group can undergo hydrolysis, releasing active metabolites that exert the desired therapeutic effects.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Molecular Weight and Solubility

NMR Spectral Features

- Target Compound : Expected signals include:

- Methyl 4-(4′-Fluoro-2′-methylbiphenyl-4-yl)-4-oxobutanoate (5b): Aromatic protons at δ 7.2–7.8 ppm, methyl at δ 2.4 ppm, and ester methyl at δ 3.7 ppm .

Biological Activity

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article synthesizes various research findings on its biological properties, mechanisms of action, and potential clinical applications.

- Chemical Formula : C14H18N2O5S

- Molecular Weight : 342.37 g/mol

- CAS Number : 1432677-96-7

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. The compound acts primarily through the inhibition of certain signaling pathways involved in cancer cell proliferation and survival. Specifically, it has been shown to inhibit the insulin-like growth factor 1 receptor (IGF-1R), which plays a critical role in tumor growth and metastasis .

Induction of Apoptosis

The compound has also been linked to the induction of apoptosis in various cancer cell lines. Studies demonstrate that it can trigger apoptotic pathways, leading to increased cell death in tumor cells. For instance, in vitro experiments have shown that treatment with this compound results in a significant increase in apoptotic markers compared to control groups .

In Vitro Studies

A series of experiments were conducted to evaluate the efficacy of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (Liver Cancer) | 5.0 | Apoptosis induction |

| HCT116 (Colon Cancer) | 3.5 | IGF-1R inhibition |

| A549 (Lung Cancer) | 4.2 | Cell cycle arrest |

These results indicate that the compound possesses a potent antiproliferative effect across multiple cancer types.

In Vivo Studies

In vivo studies involving xenograft models have further corroborated the antitumor potential of this compound. Treatment with this compound resulted in:

- Tumor Growth Inhibition : Significant reduction in tumor volume compared to untreated controls.

- Survival Rates : Increased survival rates in treated mice, suggesting a potential for clinical application .

Case Studies

- Case Study on Colon Carcinoma :

- Case Study on Lung Cancer :

Q & A

Q. What are the optimized synthetic routes for Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling reactions between morpholinosulfonyl-substituted anilines and methyl 4-oxobutanoate derivatives. Key steps include activating the carbonyl group for nucleophilic attack and optimizing solvent systems (e.g., DMF or THF) and catalysts (e.g., EDCI/HOBt) to enhance coupling efficiency . Reaction temperature (20–60°C) and stoichiometric ratios (1:1.2 amine:ester) are critical for minimizing side products like unreacted starting materials or over-acylated intermediates. Monitoring via TLC or HPLC is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- NMR : NMR confirms the presence of the morpholinosulfonyl group (δ 3.0–3.5 ppm for morpholine protons) and the methyl ester (δ 3.7 ppm). The aromatic region (δ 7.0–8.0 ppm) verifies substitution patterns on the phenyl ring .

- IR : Stretching frequencies at ~1700 cm (ester C=O) and ~1300 cm (sulfonyl S=O) confirm functional groups.

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC50_{50}50 values)?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. For example:

- Purity : Use HPLC (>95% purity) to eliminate confounding effects from impurities .

- Assay standardization : Normalize protocols (e.g., MTT assay incubation for 48 hours in HeLa cells) across studies. Cross-validate results with orthogonal methods like flow cytometry .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl or methoxyphenyl variants) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for designing in vitro assays to evaluate this compound’s mechanism of action?

- Enzyme inhibition : Test against target enzymes (e.g., COX-2 or kynurenine-3-hydroxylase) using fluorogenic substrates. For example, measure NADPH depletion in real-time to quantify inhibition .

- Cellular uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .

- Pathway analysis : Employ RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment, focusing on apoptosis or inflammation pathways .

Q. How can computational methods aid in optimizing this compound’s pharmacokinetic properties?

- Molecular docking : Use AutoDock or Schrödinger to predict binding affinity for targets like COX-2. Prioritize modifications (e.g., sulfonyl group substitution) that enhance binding .

- ADMET prediction : Tools like SwissADME assess logP (target <3 for oral bioavailability) and cytochrome P450 interactions. For instance, reducing logP via polar substituents may improve solubility .

- MD simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories to identify persistent interactions (e.g., hydrogen bonds with catalytic residues) .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising yield or purity?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., acylation), reducing side reactions .

- Workup optimization : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for cost-effective purification .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Q. How should researchers address solubility challenges in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.